(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
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Overview
Description
(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the methoxyphenyl and pyrimidinyl groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the spirocyclic structure and pyrimidinyl group.
Pyrrolo[3,2-c]carbazole: Another spirocyclic compound with different substituents and applications.
Poly[bis(4-methoxybenzylamino)polyphosphazene]: A polymer with methoxyphenyl groups, used in different industrial applications.
Uniqueness
(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-(8-pyrimidin-2-yl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-25-16-5-3-15(4-6-16)17(24)23-13-14-26-19(23)7-11-22(12-8-19)18-20-9-2-10-21-18/h2-6,9-10H,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOPEAJQNWCMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC23CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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